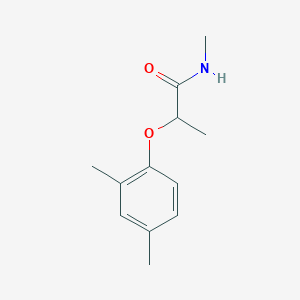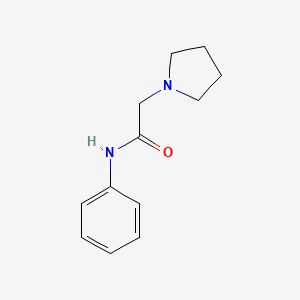
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Übersicht
Beschreibung
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, resulting in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to improve cognitive function and memory in animal models of various neurological disorders. It has also been shown to increase dopamine release in the striatum, which may be beneficial for the treatment of Parkinson's disease. In addition, N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to improve cognitive deficits in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is its potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic transmission. However, one limitation is that N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide research. One area of interest is the development of more potent and selective AMPA receptor modulators with longer half-lives. Another area of interest is the investigation of N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide in human clinical trials for the treatment of various neurological disorders. Additionally, N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide may have potential applications in the enhancement of cognitive function and memory in healthy individuals.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has also been investigated for its potential to treat Parkinson's disease, as it has been shown to increase dopamine release in the striatum. Additionally, N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been studied for its potential to treat schizophrenia, as it has been shown to improve cognitive deficits in animal models of the disorder.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(18-14-9-5-2-6-10-14)11-12-16-19-20-17(22-16)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKILVWKPEKDTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4696470.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4696473.png)
![2-methyl-5-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4696478.png)
![N,2-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B4696487.png)
![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B4696488.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4696492.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B4696504.png)

![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4696538.png)

![4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B4696542.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4696553.png)